1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-4-2-1-3-8-6(4)10-9-5;/h1-3H2,(H,11,12)(H2,8,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXBILBOIJNUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NN=C2NC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137635-09-5 | |
| Record name | 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solvent-Free Synthesis Using Nano-Magnetic MOFs
A breakthrough methodology employs Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, a nano-magnetic metal-organic framework (MOF), as a heterogeneous catalyst. The reaction involves a three-component condensation of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions at 100°C.
Reaction Conditions
- Catalyst Loading : 20 mg per mmol of aldehyde
- Temperature : 100°C
- Time : 3–5 hours
- Yield : 85–92%
The MOF’s high surface area (1,250 m²/g) and magnetic properties enable facile separation via external magnets, eliminating tedious filtration steps. Comparative studies show superior efficiency over traditional catalysts like p-toluenesulfonic acid, which require longer reaction times (8–12 hours) and produce lower yields (60–70%).
Multi-Step Synthesis via Protective Group Strategies
Intermediate Formation with Tetrahydropyranyl Protection
A patented route (CN115872995B) utilizes 1-(2-tetrahydropyranyl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde as a key intermediate. The synthesis proceeds through:
Acylation :
- Substrate : 1-(2-Tetrahydropyranyl)-4-iodo-1H-pyrazolo[3,4-b]pyridine
- Reagents : Isopropyl magnesium bromide (1.2 eq), N,N-dimethylformamide (1.3 eq)
- Conditions : −35°C to −25°C in tetrahydrofuran (THF)
- Yield : 78%
Oxidation to Carboxylic Acid :
- Oxidizing Agent : Silver(I) oxide (Ag₂O)
- Acid Reagent : Hydrochloric acid (HCl)
- Conditions : Aqueous alkaline solution, room temperature
- Conversion : >95%
Table 1: Comparative Analysis of Synthetic Methods
Optimization Strategies
Catalyst Design and Recycling
The Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst demonstrates consistent performance over five cycles with <5% activity loss. Leaching tests confirm structural integrity, attributing stability to covalent bonding between Fe₃O₄ and MIL-101(Cr) matrices.
Solvent and Temperature Effects
The solvent-free MOF method minimizes waste generation, aligning with green chemistry principles. In contrast, the protective group route requires THF, necessitating post-reaction distillation for reuse. Lower temperatures (−35°C) in the acylation step prevent side reactions but increase energy costs.
Analytical Characterization
Spectroscopic Validation
X-ray Diffraction (XRD)
The MOF catalyst exhibits peaks at 2θ = 5.6°, 10.2°, and 15.7°, confirming the MIL-101(Cr) framework.
Chemical Reactions Analysis
Types of Reactions: 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Key Properties :
- Appearance : Powder (typically white or off-white).
- Storage : Stable at room temperature.
- Hazard Profile : Classified with signal word Warning (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .
- Synthetic Relevance : The carboxylic acid group and hydrochloride salt enhance solubility in polar solvents, making it a versatile intermediate in medicinal chemistry and materials science.
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to the pyrazolo-pyridine family, which includes derivatives with variations in substituents, ring fusion positions ([3,4-b] vs. [3,4-c]), and functional groups. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Electronic Effects : The [3,4-b] fusion in the target compound creates a planar structure conducive to π-π stacking, whereas [3,4-c] derivatives show distorted geometries .
Biological Activity: Pyrazolo-pyridines with electron-withdrawing groups (e.g., cyano, carboxylic acid) demonstrate enhanced binding to kinase targets compared to esters .
Material Science : Aryl-substituted derivatives (e.g., iodophenyl in ) exhibit liquid crystalline phases, suggesting applications in optoelectronics .
Biological Activity
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and its implications in drug discovery.
Chemical Structure and Properties
The compound is characterized by a pyrazolo-pyridine core structure. Its molecular formula is with a molecular weight of 167.17 g/mol. The structural representation can be expressed in SMILES notation as C1CC2=C(C(=NN2)C(=O)O)NC1.
| Property | Value |
|---|---|
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.17 g/mol |
| CAS Number | Not specified |
| SMILES | C1CC2=C(C(=NN2)C(=O)O)NC1 |
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer activity. For instance, a derivative demonstrated an IC50 value of 0.2 nM against TBK1 (TANK-binding kinase 1), which is crucial in various cellular signaling pathways related to cancer and inflammation . The compound effectively inhibited downstream interferon signaling in immune cells, suggesting its potential as a therapeutic agent in cancer treatment.
Inhibition of Kinases
The compound has been identified as a potent inhibitor of several kinases involved in cancer progression. A study highlighted its role in inhibiting TBK1 and other related kinases, which are often overactive in cancerous cells . This inhibition leads to reduced cellular proliferation and may enhance the efficacy of existing cancer therapies.
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications at specific positions on the pyrazolo-pyridine ring can significantly affect biological activity. For example:
- Substituents at the N1 position enhance binding affinity to target proteins.
- Modifications at C3 and C4 positions can alter selectivity towards different kinases.
These findings underscore the importance of structural modifications in optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives.
Study 1: TBK1 Inhibition
A recent publication detailed the synthesis and evaluation of various pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors. The lead compound exhibited significant selectivity and potency, with an IC50 value lower than many existing inhibitors . This study emphasizes the potential for these compounds in developing new cancer therapeutics.
Study 2: Antiproliferative Effects
Another investigation assessed the antiproliferative effects of the compound across several cancer cell lines including A172 and U87MG. Results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in treated cells . This dual action enhances their therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step cyclization and functionalization. For example, pyrazolo-pyridine cores are often constructed via [3+2] cycloaddition between hydrazines and activated pyridine precursors. Hydrochloride formation is achieved by treating the free base with HCl in polar solvents (e.g., ethanol or acetonitrile). To optimize yield:
- Use high-purity starting materials to minimize side reactions.
- Control reaction temperature (e.g., 60–80°C for cyclization steps) to balance reaction rate and decomposition .
- Employ column chromatography or recrystallization (using ethanol/water mixtures) for purification. Purity >95% is achievable via these methods .
Q. How can structural integrity and solubility of this compound be validated during synthesis?
- Methodological Answer :
- NMR Spectroscopy : Confirm the pyrazolo-pyridine core via -NMR signals for NH protons (~10–12 ppm) and aromatic protons in the pyridine ring (6.5–8.5 ppm). The carboxylic acid proton appears as a broad peak at ~12–14 ppm .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. A mobile phase of acetonitrile/water (0.1% TFA) at 1.0 mL/min ensures separation of residual impurities .
- Solubility Testing : Conduct in PBS (pH 7.4) and DMSO. Hydrochloride salts typically exhibit enhanced aqueous solubility (>10 mg/mL) compared to free bases .
Advanced Research Questions
Q. How do substituent modifications on the pyrazolo-pyridine core influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Carboxylic Acid Group : Critical for binding to target enzymes (e.g., kinases). Esterification (e.g., ethyl ester) reduces polarity but may enhance membrane permeability .
- N-Substituents : Alkyl groups (e.g., methyl, ethyl) at the 1-position improve metabolic stability by blocking oxidative metabolism .
- Pyridine Ring Modifications : Fluorination at the 4-position increases electron-withdrawing effects, enhancing receptor affinity .
Table 1 : Key SAR Observations
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Methyl | ↑ Metabolic stability |
| 3 | Carboxylic acid | ↑ Enzyme binding |
| 4 | Fluoro | ↑ Receptor affinity |
| 7 | Hydrogen bond donors | ↑ Solubility |
| Data compiled from |
Q. How can contradictions in reported pharmacological data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. To standardize results:
- Assay Consistency : Use identical buffer systems (e.g., Tris-HCl pH 7.5 for kinase assays) and ATP concentrations (e.g., 10 µM).
- Cell Line Validation : Ensure target expression levels are comparable (e.g., via Western blotting).
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize activity .
Q. What computational approaches are suitable for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3QKK for kinases). Focus on hydrogen bonding between the carboxylic acid group and conserved lysine residues .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable complexes .
Analytical and Pharmacological Questions
Q. What strategies improve metabolic stability in preclinical models?
- Methodological Answer :
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in hepatocyte assays to identify metabolic hotspots .
- Prodrug Design : Mask the carboxylic acid as a tert-butyl ester to reduce first-pass metabolism. Hydrolysis in vivo regenerates the active form .
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to separate enantiomers.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to favor R- or S-enantiomer formation .
Data Presentation Guidelines
- Tables : Use SAR tables (Table 1) to summarize substituent effects.
- Figures : Include NMR spectra (with peak assignments) and docking poses in publications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
